

Application Note: Targeted Synthesis of HIF-1 Inhibitors using Benzisoxazole Scaffolds

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Compound of Interest

Compound Name: *5-Aminobenzo[d]isoxazole-3-carboxylic acid*

Cat. No.: *B11783472*

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(HIF-1

) Inhibition via Benzisoxazole Derivatives

Abstract & Scientific Rationale

Hypoxia-Inducible Factor-1

(HIF-1

) is a master transcriptional regulator that enables tumor survival in low-oxygen microenvironments. Overexpression of HIF-1

correlates with poor prognosis in solid tumors due to the upregulation of angiogenic factors (VEGF) and glycolytic enzymes (GLUT1).

The 1,2-benzisoxazole scaffold has emerged as a privileged structure for HIF-1

inhibition. Unlike earlier generation inhibitors (e.g., YC-1) that often suffer from off-target toxicity or poor solubility, benzisoxazole-3-carboxamides (specifically N-phenyl derivatives) demonstrate high potency (IC

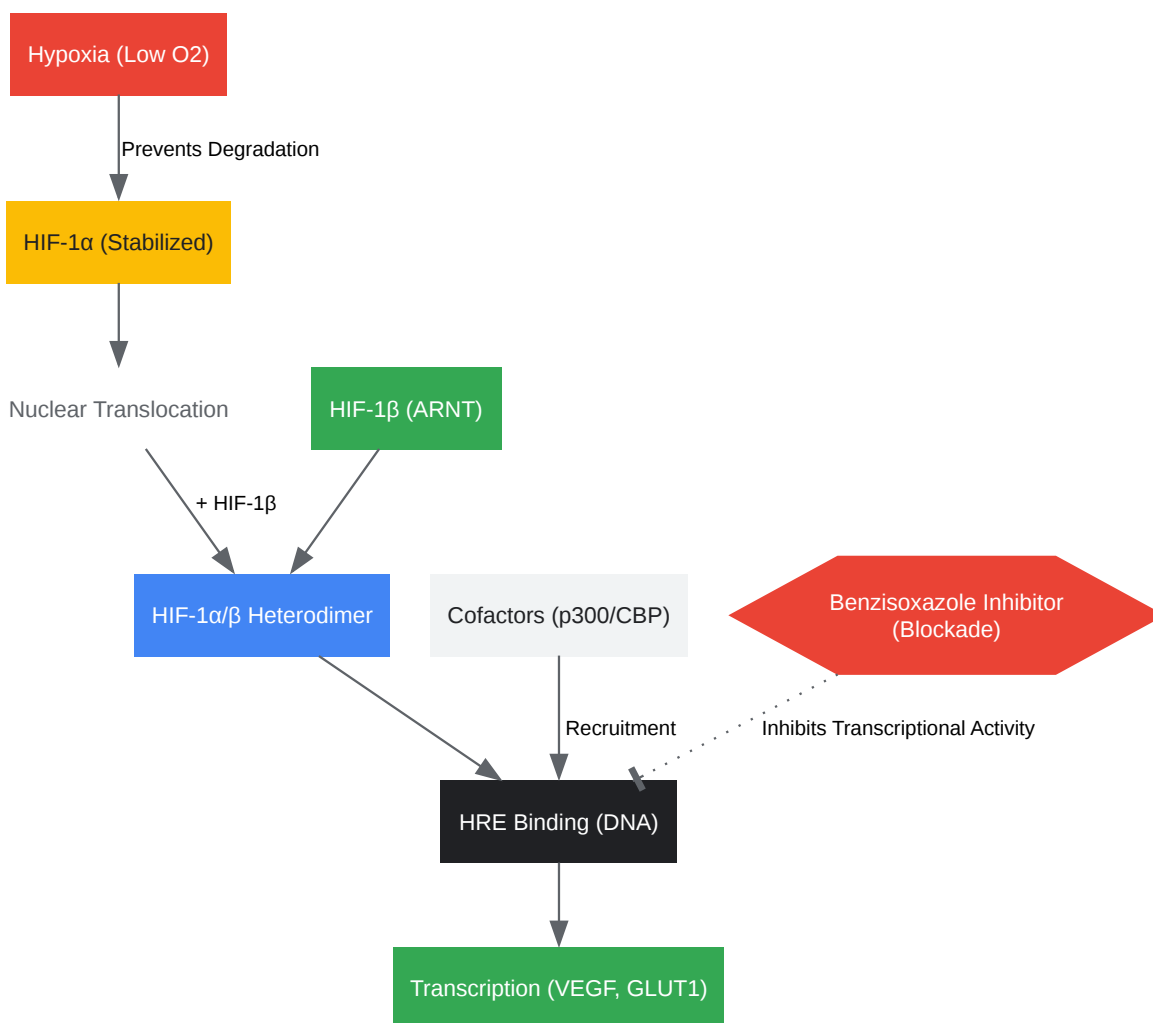
24 nM) and specificity by disrupting the transcriptional complex assembly rather than merely suppressing protein translation.

Mechanism of Action

Under hypoxic conditions, HIF-1

stabilizes and translocates to the nucleus, dimerizing with HIF-1

(ARNT). This complex recruits co-activators p300/CBP to bind Hypoxia Response Elements (HRE) on DNA. Benzisoxazole inhibitors function by sterically hindering this transcriptional machinery, preventing the upregulation of survival genes.



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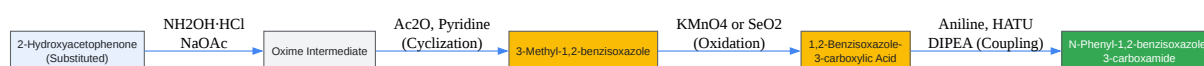
Figure 1: HIF-1

signaling pathway and the specific point of intervention by benzisoxazole inhibitors.

Chemical Synthesis Protocol

The synthesis of the lead candidate, N-phenyl-1,2-benzisoxazole-3-carboxamide, requires a robust route to the 1,2-benzisoxazole-3-carboxylic acid core. While industrial routes often utilize 4-hydroxycoumarin rearrangement, the Oxime-Cyclization-Oxidation route provides superior flexibility for substituting the benzene ring (SAR exploration) in a research setting.

Synthetic Workflow



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Figure 2: Synthetic route from 2-hydroxyacetophenone to the final amide inhibitor.[1]

Step-by-Step Methodology

Phase 1: Core Scaffold Synthesis

Objective: Synthesize 1,2-benzisoxazole-3-carboxylic acid.

- Oximation:
 - Dissolve 2-hydroxyacetophenone (10 mmol) in ethanol (30 mL).
 - Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).
 - Reflux for 2–4 hours (monitor by TLC).
 - Pour into ice water; filter the white precipitate (Oxime).
- Cyclization (Acetylation-Cyclization):

- Dissolve the dried oxime in Pyridine (10 mL) and add Acetic Anhydride (1 equiv).
- Reflux for 4 hours.[2] The acetate intermediate cyclizes in situ or upon base treatment.
- Alternative (High Yield): Treat the oxime acetate with NaH in DMF or Diglyme at 100°C to yield 3-methyl-1,2-benzisoxazole.
- Oxidation to Carboxylic Acid:
 - Dissolve 3-methyl-1,2-benzisoxazole (5 mmol) in a mixture of Pyridine/Water (1:1).
 - Add Potassium Permanganate (KMnO₄) (10 mmol) portion-wise at 80°C.
 - Reflux for 4–6 hours until the purple color persists/fades to brown MnO₂.
 - Filter hot to remove MnO₂.
 - Acidify the filtrate with HCl to pH 2.
 - Collect the 1,2-benzisoxazole-3-carboxylic acid precipitate by filtration. Recrystallize from ethanol.

Phase 2: Library Generation (Amide Coupling)

Objective: Derivatize the core acid with various anilines to optimize potency.

- Activation:
 - In a dry vial, dissolve 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv, 0.2 mmol) in anhydrous DMF (2 mL).
 - Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 mins.
- Coupling:
 - Add the substituted Aniline (e.g., 4-dimethylaminoaniline for high potency) (1.1 equiv).

- Stir at RT for 6–12 hours.
- Work-up:
 - Dilute with Ethyl Acetate (10 mL). Wash with 1N HCl, sat. NaHCO₃, and Brine.
 - Dry over Na₂SO₄ and concentrate.
- Purification:
 - Purify via Flash Chromatography (Hexane:EtOAc gradient).

Biological Validation Protocol

Assay: Dual-Luciferase HRE Reporter Assay Cell Line: HEK293T or MDA-MB-231 (transfected with HRE-Luc vector).

Reagent/Parameter	Specification	Notes
Reporter Plasmid	pGL3-HRE-Luc	Contains 5x HRE copies from VEGF promoter.
Control Plasmid	pRL-SV40 (Renilla)	Normalizes for transfection efficiency.
Hypoxia Induction	1% O ₂ Incubator	Or use CoCl ₂ (100 μM) as a chemical mimetic.
Positive Control	LW6 or YC-1	Validated HIF-1 inhibitors.

Procedure:

- Seeding: Plate cells in 96-well white plates (10,000 cells/well). Incubate 24h.
- Transfection: Co-transfect HRE-Luc and Renilla plasmids using Lipofectamine.
- Treatment:
 - After 24h, treat cells with synthesized inhibitors (0.1 nM – 10 M).
 - Immediately place plates in a Hypoxia Chamber (1% O₂) for 18–24 hours.
- Measurement:
 - Lyse cells using Passive Lysis Buffer.
 - Add Luciferase Assay Reagent II (Firefly signal = HIF activity).
 - Add Stop & Glo Reagent (Renilla signal = Cell viability/Transfection control).
- Analysis: Calculate Ratio (Firefly/Renilla). Normalize to DMSO control (Hypoxia).

Expert Tips & Troubleshooting

- Stability Warning: The isoxazole ring in benzisoxazoles is sensitive to strong bases at high temperatures, which can cause ring-opening to salicylonitriles (Kemp elimination). Avoid prolonged exposure to NaOH/KOH during the workup of the ester/acid.
- Oxidation Step: If KMnO₄ oxidation is low-yielding, use Selenium Dioxide (SeO₂) in dioxane/water, which is more specific for benzylic methyl groups on heterocycles.
- SAR Insight: Substituents on the N-phenyl ring drive potency. Electron-donating groups (e.g., -N(Me))

, -OMe) at the para-position of the aniline often enhance activity (IC₅₀ < 50 nM) by improving interaction with the hydrophobic pocket of the HIF-1 complex.

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